molecular formula C11H9ClN4O2 B584303 N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide CAS No. 1122549-43-2

N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide

Cat. No. B584303
M. Wt: 264.669
InChI Key: QJFHWDHWEUEANY-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide, also known as 5-chloro-2-(hydroxymethyl)-3-pyrazinecarboxamide, is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a white or off-white crystalline solid with a melting point of 197-198°C and a boiling point of 293-295°C. It is soluble in water, ethanol, and other polar solvents. It is used in the synthesis of antibiotics, anti-inflammatory drugs, and other compounds.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of compounds structurally related to N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide for their antimicrobial and antifungal activities. For instance, novel compounds have been synthesized for evaluation against various bacterial and fungal strains, showing significant activity in some cases. These activities suggest potential applications in the development of new antimicrobial agents (Zhuravel et al., 2005), (Zítko et al., 2013).

Metal-Organic Frameworks (MOFs)

Research into the development of metal-organic frameworks (MOFs) utilizing pyrazine carboxamide derivatives has shown the potential for creating new materials with interesting structural properties. For example, the synthesis of a copper acetate complex of a related ligand resulted in a MOF with a unique network topology, highlighting the versatility of these compounds in materials science (Cati & Stoeckli-Evans, 2014).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-7-1-2-9(15-5-7)16-11(18)10-8(6-17)13-3-4-14-10/h1-5,17H,6H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHWDHWEUEANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747347
Record name N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide

CAS RN

1122549-43-2
Record name N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9RKC6468C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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